tert-butyl 6-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Tert-butyl 6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: The parent compound of the class, known for its diverse biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features.
6-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a hydroxy group at the 6-position.
Uniqueness
Tert-butyl 6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-10-13-6-5-12(17)9-11(13)7-8-16(10)14(18)19-15(2,3)4/h5-6,9-10,17H,7-8H2,1-4H3 |
InChI Key |
ULOBMWXQAMSIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O |
Origin of Product |
United States |
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